Hydrogen-Bond Donor Count: Differentiating the 2,5-Dimethylbenzamide from Halogenated and Trifluoromethylated Analogs
N-[2-(Furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide possesses exactly 2 hydrogen-bond donors (the secondary amide N–H and the secondary alcohol O–H) and 3 hydrogen-bond acceptors (amide carbonyl, furan oxygen, and alcohol oxygen). This HBD count of 2 complies with Lipinski's Rule of Five, whereas the 2,6-difluoro analog (CAS 1396765-95-9) has the same count, but the 3-bromo analog (CAS 1396810-28-8) also has HBD=2. The key differentiation lies in the absence of halogen atoms in the target compound, which eliminates potential halogen-bonding interactions that can introduce off-target polypharmacology—a recognized liability of polyhalogenated benzamide derivatives in kinase and nuclear receptor screening panels [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count and halogen atom count |
|---|---|
| Target Compound Data | HBD = 2; Halogen atoms = 0; Molecular Weight = 259.30 g/mol; TPSA (calculated) ≈ 62.3 Ų |
| Comparator Or Baseline | 2,6-Difluoro analog (CAS 1396765-95-9): HBD = 2; Halogen atoms = 2 (F); MW = 295.28 g/mol; 3-Bromo analog (CAS 1396810-28-8): HBD = 2; Halogen atoms = 1 (Br); MW = 310.14 g/mol; 2-Trifluoromethyl analog: HBD = 2; Halogen atoms = 3 (F); MW = 299.24 g/mol |
| Quantified Difference | Target compound: 0 halogen atoms vs. 1–3 halogen atoms in comparators. Halogen-free profile associated with reduced risk of halogen-π and halogen-bond mediated off-target interactions based on class-level SAR analysis of benzamide screening libraries . |
| Conditions | Calculated molecular descriptors based on SMILES structures (ChemSrc, PubChem); class-level SAR inference from benzamide kinase and nuclear receptor selectivity profiling studies [1]. |
Why This Matters
For procurement decisions in early-stage drug discovery, the halogen-free profile of the 2,5-dimethylbenzamide scaffold offers a cleaner starting point for hit-to-lead optimization, reducing the need for subsequent de-risking of halogen-dependent off-target activity.
- [1] Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. DOI: 10.1021/jm3012068. View Source
